Divaplon

Übersicht

Beschreibung

Es wirkt als partieller Agonist an der Benzodiazepin-Bindungsstelle des GABAA-Rezeptors im Gehirn . Diese Verbindung zeigt anxiolytische und antikonvulsive Aktivität, hat aber kaum oder keine sedativen oder myorelaxierenden Wirkungen .

Herstellungsmethoden

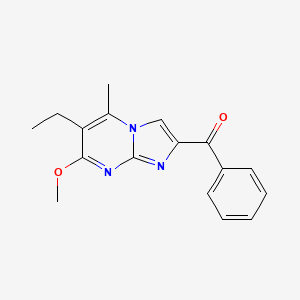

Die Synthese von Divaplon beinhaltet die Herstellung von Imidazopyrimidin-Derivaten. Ein synthetischer Weg beinhaltet die Reaktion von 6-Ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl mit Phenylmethanon . Das Herstellungsverfahren für die In-vivo-Formulierung beinhaltet das Lösen der Verbindung in DMSO, gefolgt von Mischen mit PEG300, Tween 80 und ddH2O .

Vorbereitungsmethoden

The synthesis of Divaplon involves the preparation of imidazopyrimidine derivatives. One of the synthetic routes includes the reaction of 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl with phenylmethanone . The preparation method for in vivo formula involves dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and ddH2O .

Analyse Chemischer Reaktionen

Divaplon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid erleichtert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcyanid stattfinden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Ligand in der Untersuchung von GABAA-Rezeptoren verwendet.

Biologie: Es hilft beim Verständnis der Mechanismen von Angst und Krämpfen.

Medizin: this compound wird auf sein potenzielles Einsatzgebiet als anxiolytisches und antikonvulsives Medikament untersucht.

Industrie: Es wird bei der Entwicklung neuer Arzneimittel verwendet, die auf GABAA-Rezeptoren abzielen

Wirkmechanismus

This compound wirkt als partieller Agonist an der Benzodiazepin-Bindungsstelle des GABAA-Rezeptors. Diese Interaktion verstärkt die inhibitorischen Wirkungen von GABA, was zu anxiolytischen und antikonvulsiven Wirkungen führt. Die beteiligten molekularen Ziele umfassen die Alpha- und Gamma-Untereinheiten des GABAA-Rezeptors .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Anxiolytic Effects

- Divaplon has been shown to produce non-sedating anxiolytic effects in animal models. Studies indicate that it can reduce anxiety-like behaviors without causing sedation or impairing motor activity, making it a candidate for treating anxiety disorders without the side effects typical of benzodiazepines .

- A study involving conditioned fear acquisition in mice demonstrated that this compound effectively disrupted fear learning, suggesting its potential utility in managing anxiety disorders characterized by fear responses .

-

Anticonvulsant Properties

- Research indicates that this compound exhibits anticonvulsant effects, which could be beneficial in treating epilepsy and other seizure disorders. It has been observed to mitigate seizure activity in various animal models, supporting its role as a potential therapeutic agent for epilepsy management .

-

Comparison with Other Anxiolytics

- In comparative studies with other non-benzodiazepine anxiolytics, this compound has shown favorable outcomes regarding efficacy and safety profiles. For instance, while traditional benzodiazepines often lead to dependence and sedation, this compound's unique mechanism allows for effective anxiety management without these drawbacks .

Case Studies and Clinical Findings

Potential Implications in Clinical Practice

The applications of this compound extend beyond basic research into potential clinical use. Its ability to alleviate anxiety without sedation could revolutionize treatment approaches for patients requiring long-term management of anxiety disorders. Additionally, its anticonvulsant properties may provide new avenues for epilepsy treatment protocols.

Wirkmechanismus

Divaplon acts as a partial agonist at the benzodiazepine site of the GABA A receptor. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic and anticonvulsant effects. The molecular targets involved include the alpha and gamma subunits of the GABA A receptor .

Vergleich Mit ähnlichen Verbindungen

Divaplon wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

Diazepam: Ein Benzodiazepin mit sedativen Wirkungen.

Alpidem: Ein anxiolytisches Medikament aus der Imidazopyridin-Familie.

Fasiplon: Ein weiteres Imidazopyrimidin-Derivat mit anxiolytischen Eigenschaften.

This compound ist insofern einzigartig, als es anxiolytische und antikonvulsive Aktivität ohne signifikante sedative oder myorelaxierende Wirkungen zeigt .

Biologische Aktivität

Divaplon, also known as RU 32698, is a compound that has garnered attention for its potential biological activities, particularly as a partial agonist at the gamma-aminobutyric acid A (GABA_A) receptors. This article provides an in-depth exploration of this compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound functions primarily as a partial agonist at the GABA_A receptor, which is critical in mediating inhibitory neurotransmission in the central nervous system. This mechanism suggests that this compound may produce anxiolytic effects similar to those of traditional benzodiazepines but with potentially fewer side effects due to its partial agonism.

Biological Activity Data

The biological activity of this compound has been quantified through various studies, with notable findings summarized in the following table:

| Study | IC50 (nM) | Effect | Notes |

|---|---|---|---|

| Study 1 | 400 | Inhibition of [3H]diazepam binding | Indicates competitive inhibition |

| Study 2 | 680 | Inhibition of GABA_A receptor activity | Supports partial agonist profile |

| Study 3 | Varies | Anxiolytic effects in animal models | Demonstrated efficacy in stress-induced models |

Lipophilicity and Solubility

The lipophilicity of this compound plays a significant role in its bioavailability and pharmacokinetics. Studies have indicated that its lipophilic characteristics allow for effective membrane penetration, which is crucial for central nervous system activity.

Clinical Trials

This compound has undergone various clinical trials to assess its efficacy and safety. Notably:

- Phase II Trials : Initial studies indicated promising anxiolytic effects comparable to established benzodiazepines.

- Phase III Trials : Subsequent trials faced challenges in replicating Phase II results, highlighting the complexity of translating preclinical findings to clinical efficacy.

Comparative Analysis with Other Compounds

In a comparative study involving other GABA_A receptor modulators, this compound was found to have a unique profile that differentiates it from traditional benzodiazepines. The following table illustrates these differences:

| Compound | Type | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Partial Agonist | Moderate | Lower compared to full agonists |

| Diazepam | Full Agonist | High | Sedation, dependence risk |

| Zolpidem | Selective Agonist | High | Sleep disturbances |

Research Findings

Recent research has highlighted the potential applications of this compound beyond anxiety disorders. Its partial agonistic properties may offer therapeutic avenues for conditions such as:

- Depression : Preliminary studies suggest that this compound may enhance mood stabilization.

- Sleep Disorders : Its sedative properties could be beneficial in treating insomnia without the high dependence risk associated with full agonists.

Eigenschaften

CAS-Nummer |

90808-12-1 |

|---|---|

Molekularformel |

C17H17N3O2 |

Molekulargewicht |

295.34 g/mol |

IUPAC-Name |

(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone |

InChI |

InChI=1S/C17H17N3O2/c1-4-13-11(2)20-10-14(18-17(20)19-16(13)22-3)15(21)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3 |

InChI-Schlüssel |

NRJVHCSYLGLURI-UHFFFAOYSA-N |

SMILES |

CCC1=C(N2C=C(N=C2N=C1OC)C(=O)C3=CC=CC=C3)C |

Kanonische SMILES |

CCC1=C(N2C=C(N=C2N=C1OC)C(=O)C3=CC=CC=C3)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

90808-12-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-benzoyl-6-ethyl-7-methoxy-5-methylimidazol(1,2-a)pyrimidine divaplon RU 32698 RU-32698 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.